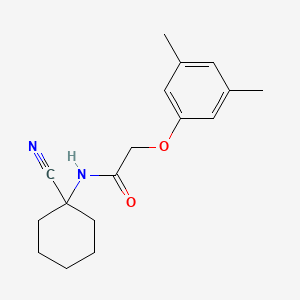
N-(1-cyanocyclohexyl)-2-(3,5-dimethylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocyclohexyl)-2-(3,5-dimethylphenoxy)acetamide, also known as CPP-ACP, is a synthetic compound that has gained attention in the field of dentistry due to its potential to prevent tooth decay. CPP-ACP is a complex of casein phosphopeptide (CPP) and amorphous calcium phosphate (ACP) that has been shown to enhance the remineralization of tooth enamel. In
作用機序
The mechanism of action of N-(1-cyanocyclohexyl)-2-(3,5-dimethylphenoxy)acetamide is based on its ability to bind to tooth enamel and release calcium and phosphate ions. The CPP component of this compound binds to the tooth enamel and forms a stable complex with the calcium ions present in the enamel. The ACP component of this compound releases calcium and phosphate ions that can be used by the tooth enamel to remineralize and repair itself.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects on tooth enamel. Studies have shown that this compound can enhance the remineralization of early enamel lesions and increase the microhardness of tooth enamel. This compound has also been shown to inhibit the growth of acid-producing bacteria in the mouth that can cause tooth decay.
実験室実験の利点と制限
One of the advantages of using N-(1-cyanocyclohexyl)-2-(3,5-dimethylphenoxy)acetamide in lab experiments is that it is a synthetic compound that can be easily synthesized and standardized. This compound is also stable and can be stored for long periods of time without losing its effectiveness. One of the limitations of using this compound in lab experiments is that it is a complex compound that may have different effects depending on the specific conditions of the experiment.
将来の方向性
There are several future directions for research on N-(1-cyanocyclohexyl)-2-(3,5-dimethylphenoxy)acetamide. One area of research is the development of new formulations of this compound that can be used in different applications. For example, this compound could be incorporated into dental materials such as toothpaste or mouthwash to enhance their effectiveness. Another area of research is the study of the long-term effects of this compound on tooth enamel and oral health. Further research is also needed to determine the optimal concentration and application of this compound for different dental conditions.
Conclusion:
This compound is a synthetic compound that has shown promise in the field of dentistry for its potential to prevent tooth decay and promote remineralization of tooth enamel. This compound is synthesized by mixing casein phosphopeptide and amorphous calcium phosphate in a specific ratio. This compound has been extensively studied in the field of dentistry and has been shown to have several biochemical and physiological effects on tooth enamel. While there are limitations to the use of this compound in lab experiments, there are several future directions for research on this compound that could lead to new applications and treatments for dental conditions.
合成法
N-(1-cyanocyclohexyl)-2-(3,5-dimethylphenoxy)acetamide is synthesized by mixing casein phosphopeptide and amorphous calcium phosphate in a specific ratio. The CPP is derived from milk protein and contains multiple phosphorylated serine residues that have a high affinity for calcium ions. The ACP is a source of calcium and phosphate ions that are essential for the remineralization of tooth enamel. The two components are mixed together under controlled conditions to form this compound.
科学的研究の応用
N-(1-cyanocyclohexyl)-2-(3,5-dimethylphenoxy)acetamide has been extensively studied in the field of dentistry for its potential to prevent tooth decay and promote remineralization of tooth enamel. Studies have shown that this compound can effectively prevent the demineralization of tooth enamel caused by acid-producing bacteria in the mouth. This compound has also been shown to enhance the remineralization of early enamel lesions and to increase the microhardness of tooth enamel.
特性
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(3,5-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-13-8-14(2)10-15(9-13)21-11-16(20)19-17(12-18)6-4-3-5-7-17/h8-10H,3-7,11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWDOPGETWCAFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2(CCCCC2)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

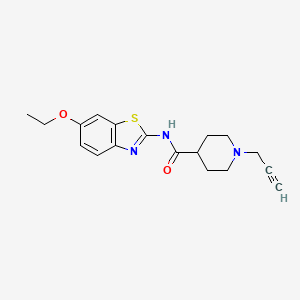
![N-cyclopentyl-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2897644.png)
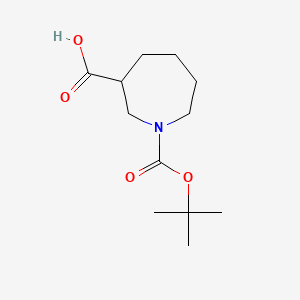
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide hydrochloride](/img/structure/B2897646.png)

![1-(4-Methoxyphenyl)-2-methyl-3-[(9-methylpurin-6-yl)amino]propan-2-ol](/img/structure/B2897649.png)
![6-ethyl 3-methyl 2-(3-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2897650.png)
![N-(3,5-Dimethylphenyl)-4-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2897651.png)
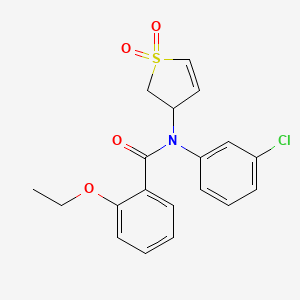

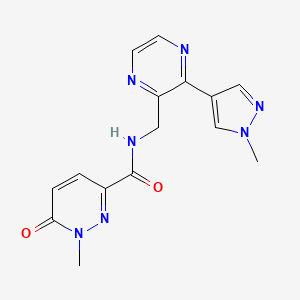
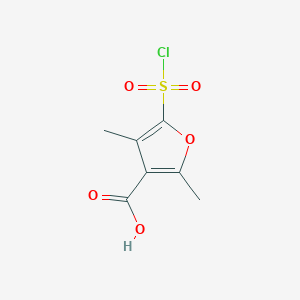
![(2E)-3-(furan-2-yl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide](/img/structure/B2897657.png)
![2-{1-[2-(Trifluoromethyl)phenyl]cyclopropyl}acetic acid](/img/structure/B2897659.png)